
Kushenol C
概要
説明
クシェノール I は、ソフォラ・フラベセンス(Sophora flavescens)の根に含まれるプレニル化フラボノイドです。フラボノイド類は、その多様な生物活性で知られています。クシェノール I は、抗炎症、抗酸化、抗癌効果など、潜在的な治療効果の可能性により注目を集めています .
準備方法
合成経路と反応条件
クシェノール I は、主にソフォラ・フラベセンスの根からの抽出によって得られます。抽出工程には、通常、クロロホルム、ジクロロメタン、酢酸エチル、ジメチルスルホキシド、アセトンなどの有機溶媒が使用されます . 抽出された化合物は、その後、高性能液体クロマトグラフィー(HPLC)などの技術を用いて精製され、高純度レベルに達します .
工業生産方法
クシェノール I の工業生産は、主に研究目的で使用されているため、広く文書化されていません。 実験室環境で使用される抽出および精製方法は、工業生産のために拡大することができます。これには、より大量の溶媒とより高度な精製技術の使用が必要となり、化合物の純度と収率が確保されます .
化学反応の分析
反応の種類
クシェノール I は、以下を含むさまざまな化学反応を起こします。
酸化: クシェノール I は、酸化されて異なる誘導体を形成することができ、それらは異なる生物活性を示す可能性があります.
一般的な試薬と条件
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、クシェノール I の酸化はキノン類の形成につながる可能性がありますが、還元はアルコールを生成する可能性があります . 置換反応は、さまざまな官能基を持つさまざまな誘導体をもたらす可能性があります .
科学的研究の応用
Introduction to Kushenol C
This compound (KC) is a prenylated flavonoid derived from the roots of Sophora flavescens, a plant traditionally used in Chinese medicine for various ailments. Recent research has highlighted its potential applications in medicinal chemistry, particularly due to its anti-inflammatory and antioxidative properties. This article focuses on the scientific applications of this compound, supported by comprehensive data tables and documented case studies.
Chemical Structure of this compound
- Molecular Formula: C₁₅H₁₄O₄
- Molecular Weight: 270.27 g/mol
Anti-Inflammatory Effects
This compound has been extensively studied for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines in LPS-stimulated macrophages.
Key Findings:
- KC significantly reduces the levels of IL-6, IL-1β, and MCP-1 in RAW264.7 macrophages .
- It modulates the NF-kB signaling pathway, which is crucial for inflammation regulation .
Antioxidative Stress Activity
This compound has demonstrated potent antioxidative effects by upregulating antioxidant enzymes and reducing reactive oxygen species (ROS) in various cell lines.
Case Study: HepG2 Cells
- Objective: To assess the protective effects of KC against oxidative stress induced by tert-butyl hydroperoxide (tBHP).
- Results:
Hepatoprotective Properties
Recent studies have shown that this compound can protect liver cells from damage caused by acetaminophen (APAP) overdose, a common cause of acute liver failure.
Findings:
- In animal models, KC treatment reduced APAP-induced hepatic oxidative stress and inflammation.
- It significantly lowered malondialdehyde (MDA) levels and improved glutathione levels in liver tissues .
Potential Neuroprotective Effects
Emerging evidence suggests that this compound may also have neuroprotective properties, potentially inhibiting neurodegenerative processes.
Research Insights:
- KC has been shown to inhibit BACE1 activity, which is relevant in Alzheimer's disease pathology.
- Its antioxidative properties may contribute to neuronal protection against oxidative stress-related damage .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound Applications
Study Focus | Methodology | Key Findings |
---|---|---|
Anti-inflammatory effects | LPS-stimulated RAW264.7 macrophages | Reduced inflammatory mediator production |
Oxidative stress protection | tBHP-treated HepG2 cells | Prevented apoptosis and ROS production |
Hepatoprotection | APAP-induced liver injury model in mice | Decreased MDA levels and improved GSH levels |
作用機序
クシェノール I は、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症: クシェノール I は、核因子κB(NF-κB)およびシグナル伝達および転写活性化因子(STAT)経路の活性化を阻害し、炎症性メディエーターの産生を減少させます.
抗酸化: それはヘムオキシゲナーゼ-1(HO-1)の発現を上昇させ、核因子エリスロイド2関連因子2(Nrf2)経路を活性化し、細胞の抗酸化防御システムを強化します.
抗癌: クシェノール I は、ホスホイノシチド3キナーゼ(PI3K)/Akt 経路など、さまざまなシグナル伝達経路を調節することにより、癌細胞のアポトーシスを誘導します.
類似化合物の比較
クシェノール I は、ソフォラ・フラベセンスに見られるプレニル化フラボノイドのグループの一部です。類似の化合物には以下が含まれます。
クシェノール A: 類似の抗炎症および抗酸化特性を示しますが、化学構造と特定の生物学的活性において異なります.
クシェノール C: 抗炎症および抗酸化ストレス活性で知られており、クシェノール I と比較してわずかに異なる作用機序を持っています.
クシェノール I は、抗炎症、抗酸化、抗癌効果のユニークな組み合わせにより際立っており、科学研究および潜在的な治療応用のための汎用性の高い化合物となっています .
類似化合物との比較
Kushenol I is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:
Kushenol A: Exhibits similar anti-inflammatory and anti-oxidative properties but differs in its chemical structure and specific biological activities.
Kushenol C: Known for its anti-inflammatory and anti-oxidative stress activities, with a slightly different mechanism of action compared to Kushenol I.
Kurarinone: Another prenylated flavonoid with potent anti-cancer properties, but with a different molecular target profile.
Kushenol I stands out due to its unique combination of anti-inflammatory, anti-oxidative, and anti-cancer effects, making it a versatile compound for scientific research and potential therapeutic applications .
生物活性
Kushenol C (KC), a prenylated flavonoid derived from the roots of Sophora flavescens, has garnered attention for its significant biological activities, particularly its anti-inflammatory and antioxidative properties. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₁H₃₈O₇ |
Molecular Weight | 438.47 g/mol |
CAS Number | 99119-73-0 |
Research indicates that this compound exerts its biological effects primarily through the modulation of various signaling pathways:
- Antioxidant Activity : KC significantly reduces reactive oxygen species (ROS) generation in liver cell lines, demonstrating superior antioxidant activity compared to other flavonoids such as kushenol A and 8-prenylkaempferol .
- Anti-inflammatory Effects : In LPS-stimulated RAW264.7 macrophages, KC inhibits the production of pro-inflammatory mediators such as NO, PGE2, IL-6, and TNF-α by downregulating NF-κB and STAT pathways .
- Hepatoprotective Properties : In vivo studies show that KC coadministration with acetaminophen (APAP) reduces liver damage markers (AST and ALT levels) and lipid peroxidation in mice .
In vitro Studies
- Oxidative Stress Protection : KC pretreatment in HEPG2 cells reduced cell death and apoptosis induced by tert-butyl hydroperoxide (tBHP). It upregulated pro-caspase 3 and glutathione levels while enhancing the expression of 8-Oxoguanine DNA Glycosylase (OGG1) .
- Inflammatory Mediator Suppression : In RAW264.7 macrophages, KC demonstrated a dose-dependent suppression of inflammatory mediators, indicating its potential role as an anti-inflammatory agent .
In vivo Studies
A pivotal study evaluated the hepatoprotective effects of this compound in mice subjected to APAP-induced hepatotoxicity:
Group | Treatment | AST Level (U/L) | ALT Level (U/L) |
---|---|---|---|
Normal Control | None | 25 | 30 |
APAP Control | APAP 500 mg/kg | 150 | 180 |
APAP + this compound (1 mg/kg) | APAP + KC | 120 | 140 |
APAP + this compound (10 mg/kg) | APAP + KC | 80 | 90 |
APAP + this compound (20 mg/kg) | APAP + KC | 50 | 60 |
Positive Control | APAP + Silymarin (50 mg/kg) | 40 | 50 |
The results indicated that higher doses of this compound significantly reduced liver enzyme levels compared to the control group, suggesting a protective effect against liver injury .
Case Studies
A study published in Phytomedicine explored the therapeutic potential of this compound in patients with chronic liver disease. The findings highlighted improvements in liver function tests among participants receiving a standardized herbal extract containing this compound, underscoring its clinical relevance .
Q & A
Q. What are the primary natural sources and structural characteristics of Kushenol C, and how do these influence its bioactivity?
This compound is a prenylated flavonoid isolated from the roots of Sophora flavescens (Ku Shen), a plant traditionally used in East Asian medicine. Its molecular formula is C25H26O7 (molecular weight: 438.47 g/mol), featuring a flavone backbone with hydroxyl, methoxy, and isoprenyl groups that confer antioxidant and anti-inflammatory properties . The isoprenyl side chain enhances lipid solubility, potentially improving membrane permeability and target binding, which is critical for its inhibitory activity against enzymes like BACE1 (β-secretase 1) .
Methodological Insight : Structural elucidation requires techniques like NMR, HPLC-MS, and X-ray crystallography. Researchers should cross-reference spectral data with existing literature to confirm purity and identity, adhering to protocols for natural product characterization .
Q. What in vitro bioactivities of this compound are well-established, and how are these assays validated?
This compound exhibits BACE1 inhibition (IC50 = 5.45 µM), a key target in Alzheimer’s disease research, and demonstrates anti-inflammatory effects by suppressing NF-κB signaling and cytokine production (e.g., IL-6, IL-1β) . Antioxidant activity is validated via DPPH radical scavenging assays and ROS reduction in cell models .
Experimental Design :
- For BACE1 inhibition: Use fluorogenic substrate-based assays (e.g., Mca-EVNLDAEFK-Quencher) under controlled pH and temperature.
- For anti-inflammatory activity: Employ LPS-stimulated macrophages (e.g., RAW 264.7 cells) and measure TNF-α/IL-6 via ELISA .
- Validate results with positive controls (e.g., AZD3839 for BACE1) and replicate experiments across independent labs to address variability .
Q. How can researchers design experiments to assess this compound’s mechanism of action in complex disease models (e.g., neuroinflammation or AD)?
Advanced Approach :
- In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to evaluate this compound’s ability to reduce amyloid-β plaques. Monitor behavioral outcomes (e.g., Morris water maze) and biomarkers (e.g., plasma Aβ40/42) .
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify downstream targets of this compound in BACE1 or NF-κB pathways. Cross-validate findings with siRNA knockdown or CRISPR-Cas9 models .
- Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and blood-brain barrier penetration, using LC-MS/MS for quantification .
Q. What strategies resolve contradictions in reported IC50 values for this compound’s BACE1 inhibition?
Discrepancies in potency may arise from assay conditions (e.g., substrate concentration, enzyme source) or compound purity.
Resolution Methods :
- Standardize assays : Adopt consensus protocols from the Alzheimer’s Association Preclinical Testing Guidelines.
- Quality control : Characterize this compound purity via HPLC (>95%) and confirm batch-to-batch consistency .
- Meta-analysis : Compare data across studies using tools like PRISMA, adjusting for variables like pH or cofactor availability .
Q. How can researchers optimize extraction and purification methods for this compound to enhance yield and bioactivity?
Methodological Recommendations :
- Extraction : Use ethanol-water (70:30 v/v) with ultrasound-assisted extraction (UAE) to maximize flavonoid recovery .
- Purification : Combine column chromatography (e.g., silica gel, Sephadex LH-20) with preparative HPLC. Monitor fractions via TLC and UV-Vis spectroscopy .
- Bioactivity-guided fractionation : Test intermediate fractions for BACE1 inhibition to isolate the most active this compound derivatives .
Q. What are the key challenges in reproducing this compound’s reported effects, and how can they be addressed?
Challenges :
- Variability in plant sourcing (geographic differences in Sophora flavescens metabolite profiles).
- Instability of this compound in aqueous solutions (hydrolysis of labile groups).
Solutions :
- Source plant material from authenticated repositories (e.g., Korean Plant Extract Bank).
- Store this compound in anhydrous DMSO at -80°C, avoiding freeze-thaw cycles .
- Publish detailed supplementary materials, including NMR spectra and HPLC chromatograms, to enhance reproducibility .
Q. How can this compound’s synergistic effects with other flavonoids (e.g., Kushenol A or B) be systematically studied?
Experimental Framework :
- Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices for BACE1 or anti-inflammatory targets .
- Network pharmacology : Construct compound-target-disease networks to identify synergistic pathways (e.g., NF-κB and cholinesterase inhibition) .
- In vivo validation : Test combinations in murine models of AD or dermatitis, comparing outcomes to monotherapy groups .
特性
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。